Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-

Phosphacumulene Ylide Heterocyclic Synthesis Cyclization Selectivity

Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- (CAS 21385-80-8), systematically known as N-phenyl(triphenylphosphoranylidene)ethenimine or Triphenyl[(phenylimino)ethenyliden]phosphoran, belongs to the class of phosphacumulene ylides. These compounds, with the general formula Ph3P=C=C=X, are versatile C2-building blocks in organic synthesis, acting as nucleophilic reagents for constructing heterocycles.

Molecular Formula C26H20NP
Molecular Weight 377.4 g/mol
CAS No. 21385-80-8
Cat. No. B12880003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-
CAS21385-80-8
Molecular FormulaC26H20NP
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N=C=C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C26H20NP/c1-5-13-23(14-6-1)27-21-22-28(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20H
InChIKeyJTIVZAHHRRRSRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- (CAS 21385-80-8): A Phosphacumulene Ylide Building Block


Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- (CAS 21385-80-8), systematically known as N-phenyl(triphenylphosphoranylidene)ethenimine or Triphenyl[(phenylimino)ethenyliden]phosphoran, belongs to the class of phosphacumulene ylides [1]. These compounds, with the general formula Ph3P=C=C=X, are versatile C2-building blocks in organic synthesis, acting as nucleophilic reagents for constructing heterocycles [2]. This specific ylide, where X = N-Ph, is characterized by a cumulated P=C=C=N linkage, conferring distinct reactivity compared to its oxo (X=O) and thioxo (X=S) analogs [3].

1
Phosphacumulene ylide C2 building block for heterocycle synthesis Nucleophilic reagent with cumulated P=C=C=N linkage
2
Imino-specific reactivity distinct from oxo (Bestmann) analog Multi-pathway cyclization via imine nitrogen participation
3
Supports N-containing fused ring and scaffold diversification workflows Compatible with thiazole, quinolone, isoimide, and cyclopentenone targets

Why Simple Phosphacumulene Substitution Fails: Reactivity Divergence of Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-


The phosphacumulene ylide core (Ph3P=C=C=X) is not a uniform entity; the terminal heteroatom (X) dictates nucleophilicity, regioselectivity, and cyclization pathways. Direct comparative studies confirm that substituting the target compound (X = N-Ph) with its oxygen analog, the Bestmann ylide (X = O), leads to fundamentally different product distributions. For instance, with 3-amino-2-thioxo-1,3-thiazolidinone, the N-phenylimino ylide yields a complex mixture including thioxo-thiazolidinimidamide and pyrazolothiazolthione, whereas the oxo ylide produces only a phosphanylidene derivative [1]. This diverts synthetic routes and precludes simple one-to-one reagent swapping [2].

Target (X = N-Ph) This product
Enables multi-pathway cyclization via imine nucleophilic sites, yielding structurally diverse N-heterocycles.
Common substitute (X = O, Bestmann ylide) Analog
Primarily follows carbonyl-trapping pathways; fails to access imine-derived products and may divert synthetic routes.
  • Product distributions differ: 4 isolable products with target vs. 1 with oxo analog using the same substrate.
  • Reaction pathways may shift from amine-bicyclic products (target) to ketone derivatives (substitute), altering library composition.
  • Annulation with keto acids yields isoimides and cyclopentenones via entropic closure; the oxo ylide follows acyl migration, leading to stabilized ylides instead.

Quantitative Differentiation Evidence for Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]- vs. Closest Analogs


Divergent Cyclization Outcomes with Thiazolidinone: N-Phenylimino vs. Oxo Ylide

In a direct comparative study, the target N-phenylimino ylide reacted with 3-amino-2-thioxo-1,3-thiazolidinone to yield a mixture of phosphanylidene, thioxo-thiazolidinimidamide, pyrazolothiazolthione, and thiazolone products. Under identical conditions, the Bestmann ylide (oxo analog) afforded exclusively the phosphanylidene derivative [1]. This demonstrates that the N-Ph substituent enables multi-pathway reactivity via additional nucleophilic sites on the imine nitrogen, absent in the oxo analog.

Divergent Cyclization
Head-to-head
4 products (target) vs. 1 product (oxo analog) from 3-amino-2-thioxo-1,3-thiazolidinone
Multi-pathway reactivity via imine nitrogen
Oxo analog yields only phosphanylidene derivative
Phosphacumulene Ylide Heterocyclic Synthesis Cyclization Selectivity

Reaction Pathway Selectivity with Thiazol-2-amine: Imine vs. Carbonyl Trapping

When thiazol-2-amine was treated with the target N-phenylimino ylide, the reaction furnished phosphanylidene and thia-azabicycloheptadiene-amine derivatives plus triphenylphosphorane. In contrast, the Bestmann ylide (oxo analog) under the same conditions gave phosphanylidene and thia-azabicycloheptenone [1]. The divergence is attributed to the N-phenylimino group participating in imine–enamine tautomerization, opening a secondary reaction channel not available to the ketene-like oxo ylide.

Thiazol-2-amine Pathway
Head-to-head
Bicyclic amine product vs. ketone product; PPh3 byproduct only with target
Enables N-bicyclic scaffold access
Imine–enamine tautomerization opens secondary channel
Phosphacumulene Thiazole Derivatives Regioselectivity

Synthesis of Quinolones via Intramolecular Wittig Reaction: High Selectivity with N-Substituted Anthranilic Acids

The target compound reacts with N-substituted anthranilic acids to form acylphosphorane intermediates that undergo intramolecular Wittig cyclization on the imide carbonyl, yielding pyrrolo- and pyrido[1,2-a]quinolones in moderate to good yields [1]. While the abstract does not provide exact yields, the process is described as 'highly selective and sequential,' contrasting with multi-step quinolone syntheses using stabilized phosphoranes, which often require separate oxidation steps (e.g., PPh3/CCl4) [2]. The phosphacumulene route consolidates activation and cyclization into a single operation.

Quinolone Step Economy
Cross-study comparable
2 synthetic steps consolidated into 1 via intramolecular Wittig cyclization
Streamlined direct cyclization approach
Yield benchmarks require validation
Quinolone Synthesis Intramolecular Wittig Antibacterial Scaffolds

Annulation with α-Keto Carboxylic Acids: Entropy-Driven Synthesis of N-Phenylmaleinisoimides

The target compound reacts with α-keto carboxylic acids via an entropically supported intramolecular Wittig reaction to generate N-phenylmaleinisoimides and -imides. From γ-keto acids, 3-substituted 2-cyclopenten-1-ones are obtained, and from δ-keto acids, the corresponding six-membered ring products [1]. This annulation methodology is unique to the N-phenylimino ylide; analogous reactions with the Bestmann ylide proceed via a different mechanistic pathway (acyl migration to form stabilized ylides 10 rather than imides) [2].

Annulation Product Class
Class-level
Isoimides and cyclopentenones (target) vs. stabilized ylides (oxo analog)
Imino-specific cyclization pathway
Mechanistic divergence reported; direct yield comparison unavailable
Annulation Methodology Maleinisoimides Cyclopentanone Synthesis

Optimal Research and Industrial Scenarios for Procuring Benzenamine, N-[(triphenylphosphoranylidene)ethenylidene]-


Construction of N-Containing Fused Heterocycles via Imino-Specific Tandem Reactions

When synthetic routes require trapping of intermediate ketenimines with amine nucleophiles to form N-heterocycles such as thia-azabicycloheptadienes or pyrazolothiazolthiones, the N-phenylimino ylide is the mandatory reagent [1]. The Bestmann ylide (oxo analog) directs the same substrates toward carbonyl-trapping products, making it unsuitable for these N-rich scaffolds. Researchers developing kinase inhibitor libraries or other nitrogen-dense chemotypes should procure this specific phosphacumulene to access the imine-reaction manifold.

Streamlined One-Flask Quinolone Synthesis for Antibacterial Programs

As demonstrated by Kumar et al., this ylide enables a highly selective intramolecular Wittig strategy that directly converts N-substituted anthranilic acids into pyrrolo- and pyrido[1,2-a]quinolones without intermediate oxidation steps [2]. Procurement is justified for medicinal chemistry teams seeking to reduce step count and purification burden in quinolone lead optimization, as alternative phosphorane reagents require separate activation protocols.

Entropy-Driven Annulation for Cyclopentenone and Isoimide Libraries

The entropically supported reaction of this ylide with keto carboxylic acids provides direct entry to N-phenylmaleinisoimides and 2-cyclopenten-1-ones [3]. These scaffolds are prevalent in natural product-like compound collections. The analogous reaction with the Bestmann ylide proceeds via a competitive acyl migration pathway that diverts the reaction away from isoimide formation, solidifying the target compound's unique role in annulation methodology.

Application
Selection Property
Validation Focus
N-containing fused heterocycle synthesis
Imino-specific tandem reactivity
Product selectivity vs. oxo analog; imine-trapping pathway confirmation
Quinolone lead optimization
Direct intramolecular Wittig cyclization without separate oxidation
Step consolidation and yield optimization under target conditions
Cyclopentenone / isoimide library construction
Entropy-driven annulation pathway
Competing acyl migration vs. isoimide formation; substrate scope review
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